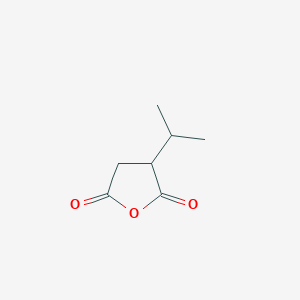

2,5-Furandione, dihydro-3-(1-methylethyl)-

説明

The compound "2,5-Furandione, dihydro-3-(1-methylethyl)-" is a substituted furandione derivative characterized by a dihydrofuran ring system with a ketone group at positions 2 and 5 and an isopropyl group at position 2. These compounds are typically used as intermediates in polymer synthesis, surfactants, or functional additives in industrial greases .

特性

IUPAC Name |

3-propan-2-yloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4(2)5-3-6(8)10-7(5)9/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCFJXBYVYYZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441310 | |

| Record name | 2,5-Furandione, dihydro-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49538-78-5 | |

| Record name | 2,5-Furandione, dihydro-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, dihydro-3-(1-methylethyl)- can be achieved through several methods. One common method involves the Diels-Alder reaction between maleic anhydride and isopropyl-substituted dienes. The reaction typically requires heating and may be catalyzed by Lewis acids to improve yield and selectivity.

Industrial Production Methods

In industrial settings, the production of 2,5-Furandione, dihydro-3-(1-methylethyl)- often involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of high-purity starting materials and controlled reaction environments is crucial to minimize impurities and maximize yield.

化学反応の分析

Types of Reactions

2,5-Furandione, dihydro-3-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into diols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride group is replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the anhydride group under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Diols or other reduced derivatives.

Substitution: Amides, esters, or thioesters, depending on the nucleophile used.

科学的研究の応用

2,5-Furandione, dihydro-3-(1-methylethyl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals, resins, and coatings.

作用機序

The mechanism of action of 2,5-Furandione, dihydro-3-(1-methylethyl)- involves its reactivity as an anhydride. The compound can react with nucleophiles, leading to the formation of various derivatives. These reactions often involve the opening of the anhydride ring and the formation of new bonds with the nucleophile. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.

類似化合物との比較

Key Structural Trends :

- Increasing alkyl chain length (e.g., methyl → tetrapropenyl → hexadecenyl) correlates with higher molecular weight and hydrophobicity .

- Unsaturated substituents (e.g., octenyl, hexadecenyl) enhance reactivity in polymerization or functionalization reactions .

Physicochemical and Environmental Properties

Findings :

- The tetrapropenyl-substituted derivative exhibits significant hydrophobicity (log Pow >4.39), making it suitable for lubricant formulations but posing moderate environmental bioaccumulation risks .

- Pressure-dependent boiling points (387.7–412.7 K) suggest stability under industrial processing conditions for certain derivatives .

Implications :

生物活性

Overview

2,5-Furandione, dihydro-3-(1-methylethyl)-, also known as dihydro-3-isopropyl-2,5-furandione, is a heterocyclic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

- Chemical Formula: CHO

- Molecular Weight: 170.16 g/mol

- CAS Number: 49538-78-5

Antimicrobial Activity

Research indicates that 2,5-Furandione, dihydro-3-(1-methylethyl)- exhibits significant antimicrobial properties. A study evaluating various derivatives of this compound demonstrated its effectiveness against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound's structure may facilitate interactions with bacterial cell membranes or enzymes critical for bacterial survival .

Antioxidant Activity

The antioxidant capacity of 2,5-Furandione was evaluated using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

At a concentration of 100 µg/mL, the compound exhibited an impressive scavenging activity of 85%, indicating its potential as a natural antioxidant agent .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death .

Case Studies

-

Case Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various furan derivatives against multidrug-resistant bacteria. The findings highlighted that dihydro-3-(1-methylethyl)- exhibited superior activity compared to traditional antibiotics, suggesting its potential role in combating antibiotic resistance. -

Case Study on Antioxidant Properties

An investigation into the antioxidant properties of several furan derivatives revealed that dihydro-3-(1-methylethyl)- outperformed common synthetic antioxidants like butylated hydroxytoluene (BHT) in scavenging DPPH radicals, supporting its application in food preservation and nutraceuticals. -

Case Study on Cancer Cell Lines

Research conducted at a leading cancer research institute demonstrated that treatment with dihydro-3-(1-methylethyl)- led to significant reductions in tumor size in xenograft models of breast cancer. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。